molecular formula C7H15NO2 B1488020 3-(2-Methoxyethyl)morpholine CAS No. 1386999-20-7

3-(2-Methoxyethyl)morpholine

Cat. No.: B1488020
CAS No.: 1386999-20-7
M. Wt: 145.2 g/mol
InChI Key: LPMJNTWDLFFUHL-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)morpholine is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 3-(2-Methoxyethyl)morpholine is the bovine carbonic anhydrase-II (CA-II) enzyme . This enzyme plays a crucial role in maintaining homeostasis in several processes, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance .

Mode of Action

This compound interacts with the CA-II binding site, blocking its action . The compound can be strategically modified to improve its binding affinity, selectivity, and pharmacokinetics . The thiazole and morpholine moieties of the compound can boost inhibitory efficacy and selectivity over other calcium-binding proteins by interacting with target bovine CA-II binding sites .

Biochemical Pathways

This enzyme is involved in various physiological processes, including respiration and electrolyte balance .

Pharmacokinetics

It is mentioned that morpholine-based thiazoles can be strategically modified to improve their pharmacokinetics . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties can be optimized for better bioavailability .

Result of Action

The result of this compound’s action is the inhibition of the CA-II enzyme . This inhibition disrupts the enzyme’s role in maintaining homeostasis in various physiological processes . The derivatives of the compound exhibited greater affinity when compared to the standard acetazolamide .

Action Environment

It is known that the suzuki–miyaura (sm) cross-coupling reaction, which is widely used in the synthesis of organoboron reagents like this compound, is exceptionally mild and functional group tolerant . This suggests that the compound might be relatively stable and environmentally benign .

Biochemical Analysis

Biochemical Properties

3-(2-Methoxyethyl)morpholine plays a significant role in biochemical reactions, particularly in the context of antisense oligonucleotides (ASOs). It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with morpholine monooxygenase, an enzyme that catalyzes the biotransformation of morpholine to 2-(2-aminoethoxy) acetic acid . This interaction is crucial for the degradation of morpholine and its derivatives in biological systems.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of antisense oligonucleotides, this compound modifications can enhance the stability and binding affinity of these molecules to their RNA targets, thereby modulating gene expression . This can lead to changes in cellular metabolism and other cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and alter gene expression. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and other compounds . This interaction can lead to the inhibition or activation of these enzymes, thereby affecting the metabolism of other compounds in the body.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its effects on cellular function . Long-term studies have also indicated that this compound can have lasting effects on cellular processes, even after it has been degraded.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively modulate gene expression and cellular metabolism without causing significant toxicity . At high doses, it can lead to toxic or adverse effects, such as liver and kidney damage . These threshold effects are important to consider when using this compound in research or therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as morpholine monooxygenase, which catalyzes its biotransformation to 2-(2-aminoethoxy) acetic acid . This compound can also affect metabolic flux and metabolite levels in cells, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, it can interact with cell-penetrating peptides (CPPs) that facilitate its uptake into cells . Once inside the cells, it can be distributed to various cellular compartments, where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can be localized to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and other biomolecules to exert its effects.

Properties

IUPAC Name

3-(2-methoxyethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-9-4-2-7-6-10-5-3-8-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMJNTWDLFFUHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1386999-20-7
Record name 3-(2-methoxyethyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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